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Compound of Interest

Compound Name: 2-bromo-N,N-diethylbenzamide

Cat. No.: B022829

Introduction

2-bromo-N,N-diethylbenzamide is a substituted aromatic amide with significant potential in
medicinal chemistry and organic synthesis. Its structural features, including the presence of a
bromine atom on the aromatic ring and a diethylamide group, make it a versatile building block
for the synthesis of more complex molecules. Understanding the spectral characteristics of this
compound is crucial for its identification, purity assessment, and for tracking its transformations
in chemical reactions. This guide provides an in-depth analysis of the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-bromo-N,N-
diethylbenzamide, offering valuable insights for researchers and scientists in the field of drug
development and chemical research.

Molecular Structure and Key Features

The molecular structure of 2-bromo-N,N-diethylbenzamide consists of a benzene ring
substituted with a bromine atom at the ortho position to a diethylamide functional group. This
ortho-substitution pattern introduces steric hindrance that can influence the conformation of the
amide group and, consequently, its spectral properties.

Figure 1: Molecular Structure of 2-bromo-N,N-diethylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The *H
and 3C NMR spectra of 2-bromo-N,N-diethylbenzamide provide detailed information about

the chemical environment of each proton and carbon atom.

'H NMR Spectral Data

The *H NMR spectrum of 2-bromo-N,N-diethylbenzamide is characterized by signals
corresponding to the aromatic protons and the protons of the two ethyl groups attached to the
nitrogen atom. Due to the ortho-bromo substituent, the aromatic region is expected to show a
complex splitting pattern. The ethyl groups may exhibit diastereotopicity due to restricted
rotation around the C-N amide bond, leading to more complex signals than simple triplets and

quartets.
) Chemical Shift (d) o Coupling Constant
Proton Assignment Multiplicity
ppm (J) Hz
CHs (ethyl) ~1.1-1.3 brt ~7.0
CHz (ethyl) ~3.2-3.6 br g ~7.0
Aromatic-H ~7.2-7.7 m

Note: The chemical shifts are approximate and can vary depending on the solvent and
instrument frequency. The broadness of the signals for the ethyl groups is indicative of
restricted rotation around the amide C-N bond.

13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon framework of the molecule. The
spectrum will show signals for the aromatic carbons, the carbonyl carbon, and the carbons of
the diethylamino group.
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Carbon Assignment Chemical Shift () ppm
CHs (ethyl) ~12-15

CHz (ethyl) ~40-45

Aromatic C-Br ~120

Aromatic C-H ~127-132

Aromatic C-C=0 ~138

C=0 (amide) ~168

Note: The chemical shifts are approximate and can vary depending on the solvent and

instrument frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-bromo-N,N-diethylbenzamide will show characteristic absorption bands for the

aromatic ring, the amide group, and the C-Br bond.

Characteristic Absorption

Functional Group Intensity
(cm~1)

C-H (aromatic) 3000-3100 Medium

C-H (aliphatic) 2850-2970 Medium-Strong

C=0 (amide) 1630-1680 Strong

C=C (aromaitic) 1450-1600 Medium

C-N (amide) 1200-1350 Medium

C-Br 500-600 Medium-Strong

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The presence of bromine, with its two isotopes (°Br and 81Br) in nearly equal
abundance, will result in characteristic isotopic patterns for the molecular ion and any bromine-
containing fragments.

The electron ionization (El) mass spectrum is expected to show a molecular ion peak (M*) and
a prominent M+2 peak of similar intensity. The fragmentation pattern will likely involve the
cleavage of the amide bond and the loss of the bromine atom.

Expected Fragmentation Pattern:
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[M]* - oNEt2 [M NEt2]* [C7H4O]*
m/z 255/257 \ m/z 183/185 m/z 104

[M-C2Hs]*
m/z 226/228

[M-Br]*
m/z 176

Step 1: Acyl Chloride Formation
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Step 2: Amide Formation (Schotten-Baumann)
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 To cite this document: BenchChem. [Spectral Data Analysis of 2-bromo-N,N-
diethylbenzamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022829#2-bromo-n-n-diethylbenzamide-spectral-

data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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